molecular formula C26H30N4O5 B2967483 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione CAS No. 896383-58-7

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2967483
CAS No.: 896383-58-7
M. Wt: 478.549
InChI Key: XDHHRRFTXFMYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H30N4O5 and its molecular weight is 478.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound of interest is part of a broader class of compounds that have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have shown promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum using the Paper disc diffusion method (Ravi R. Vidule, 2011).

Anticancer Potential

Novel quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. These studies suggest the potential of these compounds as anticancer agents (Safoora Poorirani et al., 2018).

Electrochemical Synthesis and Applications

Electrochemical synthesis methods involving compounds with structural similarities to the one mentioned have been explored. These studies focus on the synthesis of new compounds with potential applications in various fields, including pharmaceutical chemistry (A. Amani, D. Nematollahi, 2012).

Synthesis of Isothiazole and Isoxazole Derivatives

Research into the synthesis of novel heterocyclic compounds, including those containing isothiazole and isoxazole rings appended to quinoline, has been conducted. These compounds were evaluated for their antimicrobial activity, providing insights into their potential pharmacological applications (S. Marganakop et al., 2022).

Development of Anticancer Analogues

Studies have focused on the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as analogs to known anticancer agents. These compounds displayed remarkable antitumor activity against various cancer cell lines, highlighting their potential as therapeutic agents (A. Alafeefy et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride, followed by the reaction of the resulting intermediate with 6-bromo-1-hexanoyl chloride and 4-(1,3-benzodioxol-5-ylmethyl)piperazine. The final product is obtained by the hydrolysis of the ester group and subsequent cyclization of the resulting intermediate.", "Starting Materials": [ "3-aminobenzoic acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride", "6-bromo-1-hexanoyl chloride", "4-(1,3-benzodioxol-5-ylmethyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 3-aminobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)benzoic acid.", "Step 2: Reaction of the intermediate with 6-bromo-1-hexanoyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-{6-bromo-1-[(hexanoyloxy)methyl]hexyl}-2,4(1H,3H)-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Reaction of the intermediate with 4-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione.", "Step 4: Hydrolysis of the ester group in the final product using a strong acid such as hydrochloric acid (HCl) to form the intermediate 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-hydroxyhexyl}quinazoline-2,4(1H,3H)-dione.", "Step 5: Cyclization of the intermediate in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the final product 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione." ] }

CAS No.

896383-58-7

Molecular Formula

C26H30N4O5

Molecular Weight

478.549

IUPAC Name

3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33)

InChI Key

XDHHRRFTXFMYLX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.